3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE 1-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3-THIAZOL-2-YL]HYDRAZONE
Overview
Description
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE 1-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3-THIAZOL-2-YL]HYDRAZONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features multiple functional groups, including a pyrazole ring, a methoxybenzaldehyde moiety, and a thiazole ring, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE 1-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3-THIAZOL-2-YL]HYDRAZONE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-chloro-1H-pyrazole and 4-methoxybenzaldehyde. These intermediates are then subjected to a series of reactions, including condensation, cyclization, and hydrazone formation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE 1-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3-THIAZOL-2-YL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The presence of halogen and methoxy groups allows for nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, enabling the development of new materials and compounds.
Biology: Its potential biological activities, such as antimicrobial and anticancer properties, are of significant interest for drug discovery and development.
Medicine: The compound’s ability to interact with specific biological targets suggests potential therapeutic applications, including as a lead compound for new drug candidates.
Industry: Its chemical reactivity and stability make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE 1-[4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3-THIAZOL-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Other pyrazole derivatives: Compounds containing the pyrazole ring, such as 4-chloro-1H-pyrazole, exhibit similar chemical reactivity and potential biological activities.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity enhances its chemical reactivity and potential for diverse applications, distinguishing it from simpler compounds.
Properties
IUPAC Name |
N-[(E)-[3-[(4-chloropyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3S/c1-30-20-4-2-15(8-17(20)12-29-13-18(24)11-26-29)10-25-28-23-27-19(14-33-23)16-3-5-21-22(9-16)32-7-6-31-21/h2-5,8-11,13-14H,6-7,12H2,1H3,(H,27,28)/b25-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPCLEVAXKGMRL-KIBLKLHPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4)CN5C=C(C=N5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4)CN5C=C(C=N5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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